![molecular formula C23H38O4 B161803 1-Arachidonoylglycerol CAS No. 129691-05-0](/img/structure/B161803.png)
1-Arachidonoylglycerol
Overview
Description
1-Arachidonoylglycerol (1-AG) is a type of endocannabinoid that is produced naturally in the human body. It is a lipid molecule that binds to cannabinoid receptors in the brain and has been found to have various physiological and biochemical effects. The discovery of 1-AG has led to significant advances in our understanding of the endocannabinoid system and its role in the human body.
Mechanism of Action
1-Arachidonoylglycerol exerts its effects on the human body by binding to specific cannabinoid receptors in the brain. These receptors are part of the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, pain perception, and mood. When 1-Arachidonoylglycerol binds to these receptors, it triggers a cascade of signaling events that can have a range of effects on the body.
Biochemical and Physiological Effects:
1-Arachidonoylglycerol has been found to have a range of biochemical and physiological effects on the human body. It has been shown to reduce inflammation, regulate appetite, and modulate pain perception. Additionally, 1-Arachidonoylglycerol has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Arachidonoylglycerol in lab experiments is that it is a naturally occurring molecule in the human body, which means that it is well-tolerated and has a low risk of side effects. Additionally, 1-Arachidonoylglycerol is relatively easy to synthesize and can be obtained in large quantities for use in experiments. However, one limitation of using 1-Arachidonoylglycerol in lab experiments is that its effects can be difficult to isolate and study due to the complex nature of the endocannabinoid system.
Future Directions
There are many potential future directions for research on 1-Arachidonoylglycerol and the endocannabinoid system. One area of focus is the development of new drugs that target the endocannabinoid system for the treatment of various diseases and disorders. Additionally, ongoing research is shedding new light on the mechanisms of 1-Arachidonoylglycerol synthesis and its effects on the body, which could lead to new insights into the role of the endocannabinoid system in health and disease.
Synthesis Methods
1-Arachidonoylglycerol is synthesized in the human body through a complex process involving the enzymatic breakdown of arachidonic acid. The process begins with the release of arachidonic acid from cell membranes, which is then metabolized by various enzymes to produce 1-Arachidonoylglycerol. The exact mechanism of 1-Arachidonoylglycerol synthesis is still not fully understood, but ongoing research is shedding new light on this process.
Scientific Research Applications
1-Arachidonoylglycerol has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 1-Arachidonoylglycerol can help to regulate appetite, reduce inflammation, and modulate pain perception. Additionally, 1-Arachidonoylglycerol has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
properties
IUPAC Name |
2,3-dihydroxypropyl icosa-5,8,11,14-tetraenoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPCOKIYJYGMDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276149, DTXSID60865773 | |
Record name | 1-Arachidonoyl Glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydroxypropyl icosa-5,8,11,14-tetraenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Arachidonoylglycerol | |
CAS RN |
129691-05-0 | |
Record name | 1-Arachidonoyl Glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.